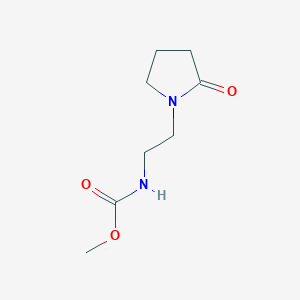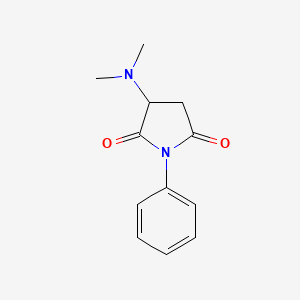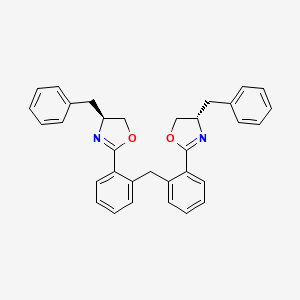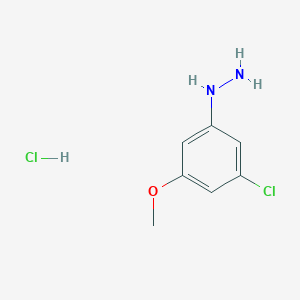
3-Chloro-5-methoxyphenylhydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-methoxyphenylhydrazine hydrochloride is an organic compound with the molecular formula C7H10Cl2N2O. It is a derivative of phenylhydrazine, characterized by the presence of a chlorine atom at the 3-position and a methoxy group at the 5-position on the phenyl ring. This compound is commonly used as a building block in organic synthesis due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxyphenylhydrazine hydrochloride typically involves the reaction of 3-chloro-5-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity. The final product is obtained through a series of purification steps, including filtration, washing, and drying .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-methoxyphenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-methoxyphenylhydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 3-Chloro-5-methoxyphenylhydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modification of protein function. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-4-methoxyphenylhydrazine hydrochloride
- 3-Chloro-2-methoxyphenylhydrazine hydrochloride
- 3-Chloro-5-ethoxyphenylhydrazine hydrochloride
Uniqueness
3-Chloro-5-methoxyphenylhydrazine hydrochloride is unique due to the specific positioning of the chlorine and methoxy groups on the phenyl ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it a valuable compound in various synthetic and research applications .
Eigenschaften
Molekularformel |
C7H10Cl2N2O |
|---|---|
Molekulargewicht |
209.07 g/mol |
IUPAC-Name |
(3-chloro-5-methoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2O.ClH/c1-11-7-3-5(8)2-6(4-7)10-9;/h2-4,10H,9H2,1H3;1H |
InChI-Schlüssel |
JWGIVMXLOMPTHH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)NN)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12874445.png)
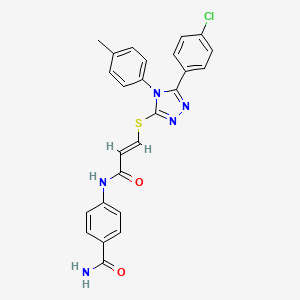

![6-Chlorooxazolo[5,4-b]pyridine](/img/structure/B12874461.png)
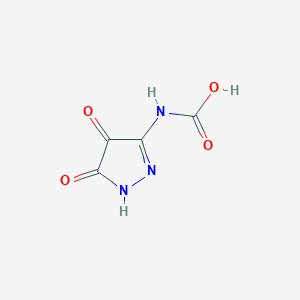
![6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12874481.png)
![4-[2-(Ethanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874483.png)

![N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea](/img/structure/B12874492.png)
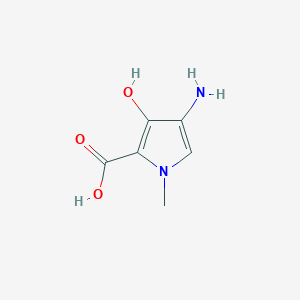
![2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12874505.png)
